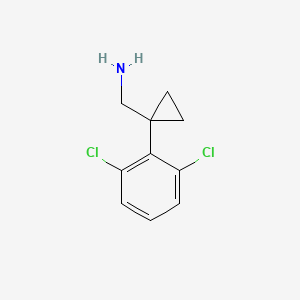

1-(2,6-Dichlorophenyl)cyclopropanemethanamine

Description

1-(2,6-Dichlorophenyl)cyclopropanemethanamine is a bicyclic organic compound featuring a cyclopropane ring fused to a 2,6-dichlorophenyl group and a primary amine (-CH2NH2) substituent. Its molecular formula is C10H12Cl2N, with a molecular weight of 232.12 g/mol (free base form) and 252.568 g/mol as its hydrochloride salt (CAS: 2731011-25-7) . The 2,6-dichlorophenyl moiety introduces steric and electronic effects, influencing solubility and reactivity.

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

[1-(2,6-dichlorophenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C10H11Cl2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2 |

InChI Key |

GPNFTTZUSMZATP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)cyclopropanemethanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropanemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclopropanemethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The following analysis compares 1-(2,6-Dichlorophenyl)cyclopropanemethanamine with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and toxicity.

Structural Analogs with Halogen Substitutions

Key Findings :

- Ring Size : Cyclopentane analogs (e.g., 1-(2,5-Difluorophenyl)cyclopentanamine) exhibit greater rotational freedom, which may lower target-binding specificity compared to the rigid cyclopropane core .

Pharmacological and Toxicological Profiles

Key Findings :

- The proline-derived compound (CAS 59749-39-2) exhibits moderate oral toxicity (LD50 >1200 mg/kg) and releases hazardous Cl⁻ and NOx under thermal stress, suggesting similar risks for dichlorophenyl-containing analogs .

- The hydrochloride salt of this compound may improve solubility but could increase renal toxicity due to chloride counterion accumulation .

Physicochemical Properties

Key Findings :

- The cyclopropane ring in the target compound balances rigidity and moderate lipophilicity, making it a favorable scaffold for CNS-targeted drug design .

Biological Activity

1-(2,6-Dichlorophenyl)cyclopropanemethanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C11H13Cl2N

- CAS Number : 1431729-37-1

- Molecular Weight : 232.14 g/mol

- Structure : The compound consists of a cyclopropane ring substituted with a dichlorophenyl group and an amine functional group.

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Research indicates its potential as a ligand for receptors involved in pain modulation and neuroinflammation.

Key Mechanisms:

- CGRP Receptor Antagonism : The compound may act as an antagonist to Calcitonin Gene-Related Peptide (CGRP) receptors, which are implicated in migraine pathophysiology. CGRP is known to mediate vasodilation and pain signaling in the CNS .

- CB2 Receptor Agonism : Similar compounds have shown activity as cannabinoid receptor type 2 (CB2) agonists, which can modulate inflammatory responses and pain perception .

Case Study 1: Neuropathic Pain Modulation

A study investigated the effects of a structurally similar compound on neuropathic pain in mouse models. The results indicated that treatment significantly alleviated mechanical allodynia and thermal hyperalgesia through mechanisms involving microglial activation modulation .

| Treatment | Dose | Effect on Pain Thresholds | Mechanism |

|---|---|---|---|

| NESS400 (similar compound) | 4 mg/kg | Significant reduction in pain | CB2 receptor modulation |

Case Study 2: CGRP Antagonism

Research has demonstrated that CGRP antagonists can effectively reduce migraine symptoms. The ability of this compound to inhibit CGRP receptor activity suggests its potential utility in treating migraine and cluster headaches .

| Study Reference | Compound | Effect on CGRP Levels | Application |

|---|---|---|---|

| Goadsby et al. (1990) | Various CGRP antagonists | Decreased during migraine attacks | Migraine treatment |

Pharmacological Implications

The pharmacological implications of this compound are significant:

- Pain Management : Its potential as a pain management agent through CB2 receptor pathways positions it as a candidate for treating chronic pain conditions.

- Migraine Therapy : As a CGRP antagonist, it could provide new avenues for migraine therapy, particularly for patients unresponsive to current treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.